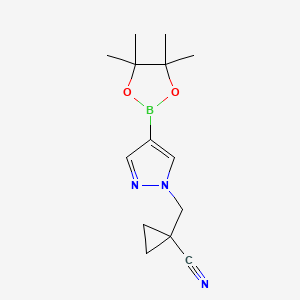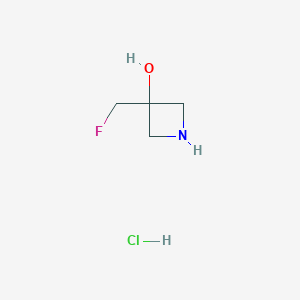
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H10ClF3N. It is a hydrochloride salt form of a cyclobutanamine derivative, characterized by the presence of fluorine atoms on both the cyclobutane ring and the phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the amine to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: This compound is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-difluorocyclobutanamine hydrochloride
- 3,3-difluoro-1-methylcyclobutanamine hydrochloride
- 3,3-difluoro-1-phenylcyclobutanamine hydrochloride
Uniqueness
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms on the cyclobutane ring and the phenyl group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
2408959-72-6 |
|---|---|
Fórmula molecular |
C10H11ClF3N |
Peso molecular |
237.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




